molecular formula C9H7N7 B1458445 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine CAS No. 1542234-40-1

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine

Cat. No. B1458445
M. Wt: 213.2 g/mol
InChI Key: GTUXTIISPOXPEF-UHFFFAOYSA-N
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Description

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, also known as btp, is a class of ligands that have appeared with increasing regularity over the last decade . This compound is formed in a one-pot ‘click’ reaction and has been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies . It is a highly versatile terdentate building block with huge potential in inorganic supramolecular chemistry .


Molecular Structure Analysis

The molecular formula of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is C9H7N7 . It is worth noting that due to its relative planarity, it has been used in the construction of higher-order interlocked supramolecular structures .


Physical And Chemical Properties Analysis

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine is a solid at 20 degrees Celsius . It has a molecular weight of 213.20 . It should be stored under inert gas and conditions to avoid are hygroscopic .

Scientific Research Applications

Selective Metal Extraction

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine derivatives have been utilized in the selective extraction of certain metal ions. For example, 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine compounds are efficient in extracting Am(III) from acidic solutions, showcasing significant Am(III)/Eu(III) separation factors (Kolarik, Müllich, & Gassner, 1999).

Coordination Chemistry and Spin-State Transitions

These compounds are integral in coordination chemistry, particularly in forming complexes with various metals. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used to create luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Photophysical and Electrochemical Properties

Studies on 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine derivatives have also revealed interesting photophysical and electrochemical properties. For instance, research on inverse and regular 2-pyridyl-1,2,3-triazole complexes has shown varying stability, chemical, and physical properties, impacting their potential applications in photochemistry and electrochemistry (Lo et al., 2015).

Luminescence Enhancement

Another application is in enhancing the luminescence lifetimes of mononuclear ruthenium(II)-terpyridine complexes. This is achieved by manipulating the sigma-donor strength of ligands like 2,6-bis([1,2,4]triazol-3-yl)pyridine, which significantly increases the emission lifetime of these complexes (Duati et al., 2003).

Synthesis of Complex Structures

The synthesis and coordination of these compounds also lead to complex structures. For instance, the synthesis of 2,6-di(pyrazolyl)pyridines and related ligands has resulted in structures like fluorescent silver(I) bridged metalloligands, demonstrating their versatility in creating intricate molecular architectures (Cook & Ramsay, 2019).

Biomedical Applications

In biomedical research, these compounds have been explored for their potential in luminescent metallogels and biological sensors. The self-assembly of certain derivatives with europium has resulted in luminescent, healable metallogels with potential applications in biomedical sensing and imaging (McCarney et al., 2015).

Safety And Hazards

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .

Future Directions

The future directions of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine research could involve further exploration of its potential in inorganic supramolecular chemistry, given its versatility as a terdentate building block . Additionally, its potential in generating d and f metal coordination complexes and supramolecular self-assemblies could be further investigated .

properties

IUPAC Name

2,6-bis(2H-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUXTIISPOXPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine

CAS RN

1542234-40-1
Record name 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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